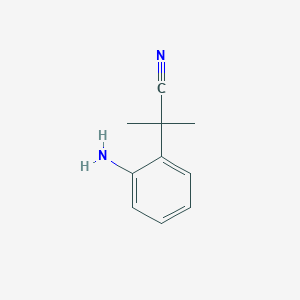

2-(2-Aminophenyl)-2-methylpropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-aminophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRUQWUBYMBZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733324 | |

| Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314667-39-4 | |

| Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Aminophenyl)-2-methylpropanenitrile

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile molecular intermediates is paramount.[1][2][3] 2-(2-Aminophenyl)-2-methylpropanenitrile, identified by the CAS number 1314667-39-4 , has emerged as a significant building block, particularly in the synthesis of complex heterocyclic structures.[4][5][6] Its unique architecture, featuring a reactive aromatic amine ortho to a quaternary carbon bearing a nitrile group, provides a powerful platform for constructing diverse molecular frameworks. This guide offers a comprehensive overview of its synthesis, properties, applications, and safe handling protocols, tailored for researchers and professionals in organic synthesis and pharmaceutical development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1314667-39-4 | [4] |

| Molecular Formula | C₁₀H₁₂N₂ | [4] |

| Molecular Weight | 160.22 g/mol | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [4] |

| Storage Temperature | 4°C, protect from light | [4] |

| Purity (Typical) | ≥95% | [4] |

| InChI Key | UGRUQWUBYMBZKU-UHFFFAOYSA-N | [4] |

Synthesis Pathway: From Nitro-Aromatic Precursor to Target Aminonitrile

The most prevalent and industrially viable method for synthesizing this compound is through the catalytic reduction of its corresponding nitro precursor, 2-methyl-2-(2-nitrophenyl)propanenitrile. This transformation is a cornerstone reaction in the preparation of aromatic amines, valued for its efficiency and cleaner reaction profile compared to older metal-acid reduction methods.[7]

The underlying principle of this synthesis is the chemoselective reduction of the nitro group to a primary amine, while leaving the nitrile functionality intact. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficacy, selectivity, and the relatively mild conditions required.[7]

Caption: Catalytic hydrogenation of the nitro-precursor.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using palladium on carbon.[7]

Materials:

-

2-methyl-2-(2-nitrophenyl)propanenitrile

-

5-10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (95%)

-

Hydrogen (H₂) gas

-

Argon or Nitrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr shaker or autoclave)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reactor Setup: In a high-pressure reactor, add 2-methyl-2-(2-nitrophenyl)propanenitrile, ethanol (in a mass ratio of approximately 1:6.25, reactant to solvent), and the Pd/C catalyst (catalyst loading of 0.2-0.4 mass equivalents relative to the starting material).[7]

-

Inerting the Atmosphere: Seal the reactor and purge the system multiple times with an inert gas (argon or nitrogen) to remove all oxygen.

-

Hydrogenation: Following the inert gas purge, introduce hydrogen gas into the reactor. Pressurize the system to 0.3-0.4 MPa.[7]

-

Reaction Conditions: Begin vigorous agitation and heat the reaction mixture to a temperature between 30-50°C.[7] Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from ethanol to yield the final this compound as a solid.[7]

Causality and Experimental Insight:

-

Catalyst Choice: Palladium on carbon is highly effective for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction, and palladium is an efficient catalyst for activating hydrogen.

-

Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.

-

Pressure and Temperature: The applied pressure and temperature are optimized to ensure a reasonable reaction rate without promoting side reactions, such as reduction of the nitrile group or the aromatic ring.

-

Inerting: The initial purging with an inert gas is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

Applications in Heterocyclic Synthesis: Gateway to Quinazolines

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic nitrile group in a 1,2-relationship on the aromatic ring, makes it an exceptionally valuable precursor for the synthesis of fused heterocyclic systems. One of the most significant applications is in the construction of the quinazoline scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.

The reaction typically proceeds via an intramolecular cyclization. The aromatic amine can act as a nucleophile, and under certain conditions, can react with the nitrile group (or a derivative thereof) to form the six-membered heterocyclic ring of the quinazoline system. This strategic positioning allows for efficient ring-closure reactions.

Caption: Role as a precursor in heterocyclic synthesis.

While specific literature detailing the direct cyclization of this compound is emerging, the synthesis of quinazolines from related 2-aminobenzonitriles is well-established.[8] For instance, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazolines.[8] The unique steric hindrance provided by the gem-dimethyl group in the title compound can be exploited to influence regioselectivity and reaction outcomes in such synthetic strategies.

Safety and Handling

As an aromatic amine and a nitrile, this compound requires careful handling to minimize exposure and ensure laboratory safety. The compound is classified as harmful and an irritant.

GHS Hazard Information:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.

Handling and Storage:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

-

The recommended storage temperature is 4°C, with protection from light.[4]

Spill and Disposal Procedures:

-

Small Spills: In a well-ventilated area, absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate in organic synthesis. Its efficient preparation via catalytic hydrogenation and its strategic placement of functional groups make it an attractive starting material for the synthesis of complex molecules, particularly medicinally relevant quinazoline derivatives. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of synthons like this compound is expected to increase, paving the way for the development of new therapeutic agents.

References

- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile.

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

- Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site.

- Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders.

- Benchchem. (n.d.). Handling and safety precautions for 2-Aminobutanenitrile.

- Arkivoc. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles.

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.

- Google Patents. (n.d.). CN103102285A - Preparation method of p-aminophenylacetonitrile.

- Arctom. (n.d.). CAS NO. 1314667-39-4 | this compound.

- BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.

- BLD Pharm. (n.d.). 1314667-39-4|this compound.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | 1314667-39-4 [sigmaaldrich.com]

- 3. 2-(4-Aminophenyl)-2-methylpropanenitrile [oakwoodchemical.com]

- 4. This compound | 1314667-39-4 [sigmaaldrich.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1314667-39-4|this compound|BLD Pharm [bldpharm.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2-Aminophenyl)-2-methylpropanenitrile for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-(2-Aminophenyl)-2-methylpropanenitrile, a molecule of significant interest in contemporary organic synthesis, presents a unique combination of functional groups that render it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical and synthetic protocols, and essential safety information tailored for researchers, scientists, and professionals in the field of drug development. Understanding the nuances of this compound's behavior is paramount for its effective and safe utilization in the laboratory and in scale-up processes.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and process development. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the appropriate methods for its handling and purification.

Core Physical Characteristics

This aminonitrile is a solid at room temperature, a key consideration for its storage and handling.[1] While a definitive melting point is not widely published, its high boiling point of 307.0 ± 17.0 °C at 760 mmHg suggests strong intermolecular forces.[1]

Solubility Profile: A Key to Reaction and Purification Strategy

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. While quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural features—a polar amino group, a moderately polar nitrile group, and a nonpolar aromatic ring—suggest a degree of solubility in a range of organic solvents. Based on the principle of "like dissolves like," it is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility in less polar solvents like chloroform and acetone is likely to be moderate, while it is expected to have low solubility in nonpolar solvents like hexanes.

Table 1: Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1314667-39-4 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [1] |

| Storage Temperature | 4°C, protect from light | [1] |

Chemical Properties and Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the aromatic amino group and the nitrile group. This duality allows for a diverse range of chemical transformations, making it a versatile synthon.

The Aromatic Amino Group: A Nucleophilic Center and a Handle for Derivatization

The primary amino group attached to the phenyl ring is a potent nucleophile and a site for a variety of chemical modifications.

-

Acylation and Alkylation: The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophiles. Acylation with acyl chlorides or anhydrides can be used to introduce protecting groups or to synthesize amide derivatives. Alkylation reactions can also be performed, though care must be taken to control the degree of substitution.

-

Diazotization and the Sandmeyer Reaction: A cornerstone of aromatic chemistry, the amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is a versatile precursor for a wide array of functional groups via the Sandmeyer reaction, including halogens, cyano groups, and hydroxyl groups.[2][3][4] This opens up a vast chemical space for derivatization.

The Nitrile Group: A Gateway to Diverse Functionalities

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[5] This reactivity allows for its conversion into several other important functional groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[6] This transformation is a powerful tool for introducing a carboxyl group.

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a route to diamine structures.

-

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[6]

Experimental Protocols: Synthesis and Characterization

Proposed Synthesis: Alkylation of 2-Aminobenzyl Cyanide

This protocol is a hypothetical route and would require optimization.

Materials:

-

2-Aminobenzyl cyanide

-

Methyl iodide

-

Strong base (e.g., sodium hydride or lithium diisopropylamide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzyl cyanide in the anhydrous aprotic solvent.

-

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base) and slowly add the strong base to deprotonate the benzylic position.

-

Methylation: Add methyl iodide dropwise to the reaction mixture. Allow the reaction to stir at low temperature for a period, then gradually warm to room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of the quenching agent.

-

Extraction and Workup: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent. Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization: Spectroscopic Analysis

Definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups, signals in the aromatic region corresponding to the protons on the phenyl ring, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons, the quaternary carbon, the nitrile carbon, and the aromatic carbons.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2250 cm⁻¹), and C-H and C=C stretching from the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (160.22 g/mol ) and characteristic fragmentation patterns.

Safety, Handling, and Storage: A Commitment to Laboratory Safety

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.

Hazard Identification

This compound is classified as harmful and an irritant.[1] Specific hazard statements include:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Avoid generating dust.

Storage Guidelines

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] It is recommended to store it at 4°C and protected from light.[1]

Conclusion: A Promising Intermediate for Chemical Innovation

This compound is a bifunctional molecule with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique combination of a nucleophilic amino group and a versatile nitrile functionality offers a rich landscape for chemical modification. While further research is needed to fully elucidate its properties and develop optimized synthetic protocols, this guide provides a solid foundation for its safe and effective use in the laboratory. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for successful and responsible research.

References

-

PubChem. (n.d.). 2-Amino-2-methylpropionitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Sandmeyer reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-methylpropionitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

SafeWork SA. (n.d.). Safe Storage and Handling of Ammonium Nitrate (AN). Retrieved from [Link]

-

Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. InTech. Retrieved from [Link]

-

Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Retrieved from [Link]

-

Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-amino-2-methylpropanenitrile. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

- El-Ghanam, A. M. (2015). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(3), 231-259.

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

-

Danger, G., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Propenenitrile, 3-(4-aminophenyl)-2-(4-nitrophenyl)-. Retrieved from [Link]

-

Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenenitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanal. Retrieved from [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra. Retrieved from [Link]

-

PubMed. (n.d.). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenenitrile. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-(4-Aminophenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Structure Elucidation of 2-(2-Aminophenyl)-2-methylpropanenitrile: A Multi-faceted Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceutical agents, the role of complex molecular intermediates is paramount. 2-(2-Aminophenyl)-2-methylpropanenitrile, with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol , represents such a key building block.[1] Its structure, featuring an ortho-substituted aniline ring combined with a gem-dimethyl nitrile moiety, presents a unique set of characteristics that are crucial for its intended synthetic applications.

The unambiguous confirmation of such a structure is not merely an academic exercise; it is a critical checkpoint in the drug development pipeline, ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). A flawed structural assignment can lead to wasted resources, unforeseen side reactions, and potential safety concerns.

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices. The narrative follows a logical workflow, demonstrating how data from multiple, complementary analytical techniques—Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments—are integrated into a self-validating system to confirm the molecular structure with the highest degree of confidence.

The Strategic Workflow for Structure Elucidation

The foundation of robust structural analysis lies in a systematic approach where each step logically informs the next. The initial hypothesis of the structure is first tested for its fundamental properties—molecular weight and functional groups—before delving into the intricate details of atomic connectivity.

Caption: A strategic workflow for unambiguous structure elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Rationale: The first step in any structural elucidation is to confirm the molecular weight. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, serving as a fundamental check of its identity. We employ high-resolution mass spectrometry (HRMS) to obtain an exact mass, which allows for the confident determination of the molecular formula, a critical constraint for any proposed structure.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

-

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the primary amine group is readily protonated.

-

Data Acquisition: Scan a mass range from m/z 50 to 500.

Data Presentation: Expected MS Fragmentation

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Formula of Ion | Interpretation |

| 161.1133 | [M+H]⁺ | [C₁₀H₁₃N₂]⁺ | Protonated Molecular Ion. Confirms the molecular weight of 160.22 g/mol . |

| 145.0820 | [M-CH₃]⁺ | [C₉H₁₀N₂]⁺ | Loss of a methyl radical from the quaternary center. |

| 134.1027 | [M-CN]⁺ | [C₁₀H₁₂N]⁺ | Loss of the nitrile group. |

| 93.0578 | [C₆H₇N]⁺ | [C₆H₇N]⁺ | Fragment corresponding to the aminophenyl moiety. |

Trustworthiness: The exact mass measurement of the [M+H]⁺ ion to four decimal places provides a high degree of confidence in the elemental composition (C₁₀H₁₂N₂), effectively ruling out other potential formulas with the same nominal mass. The fragmentation pattern is consistent with the proposed structure, showing logical losses of stable fragments like methyl and cyanide groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: Before assembling the molecular puzzle, we must identify the pieces. IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the amine (N-H), nitrile (C≡N), and aromatic (C=C) functionalities. The presence or absence of these key signals provides a quick and reliable validation of the major structural features.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform baseline correction and peak picking.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Interpretation |

| ~3450 & ~3360 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | The presence of two distinct peaks in this region is a definitive indicator of a primary amine.[2] |

| ~3050 | Aromatic C-H | C-H Stretch | Confirms the presence of a benzene ring. |

| ~2980 | Aliphatic C-H | C-H Stretch | Corresponds to the methyl groups. |

| ~2230 | Nitrile (-C≡N) | C≡N Triple Bond Stretch | A sharp, medium-intensity peak characteristic of a nitrile functional group.[3] |

| ~1620 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Further evidence for the primary amine. |

| ~1600 & ~1480 | Aromatic Ring | C=C Stretch in Ring | Confirms the aromatic skeleton. |

| ~750 | Aromatic Ring | C-H Out-of-Plane Bend | A strong peak in this region is highly suggestive of ortho-disubstitution on a benzene ring. |

Trustworthiness: The combination of the double peak for the N-H stretch, the sharp C≡N signal, and the pattern of aromatic absorptions provides a robust "fingerprint" of the molecule's functional makeup. This data strongly corroborates the proposed structure before proceeding to the more detailed NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. We use a suite of NMR experiments to build the molecule piece by piece, starting with one-dimensional (¹H and ¹³C) spectra to identify the atomic "parts list" and then using two-dimensional (COSY, HSQC, HMBC) spectra to connect them.

Experimental Protocol (General NMR)

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more clearly visible.

-

Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 or 500 MHz), lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high resolution.

-

Acquisition: Run a standard suite of experiments: ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC using standard instrument parameters.

¹H NMR: Mapping the Proton Skeleton

Data Presentation: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~7.15 | d (doublet) | 1H | H-6 | Ortho-coupling to H-5. |

| ~6.95 | t (triplet) | 1H | H-4 | Coupled to H-3 and H-5. |

| ~6.70 | d (doublet) | 1H | H-3 | Ortho-coupling to H-4. |

| ~6.55 | t (triplet) | 1H | H-5 | Coupled to H-4 and H-6. |

| ~5.10 | s (broad singlet) | 2H | -NH ₂ | Amine protons; chemical shift is solvent and concentration dependent. Integrates to two protons. |

| ~1.60 | s (singlet) | 6H | 2 x -CH ₃ | Six equivalent protons of the two methyl groups. Appears as a singlet due to the absence of adjacent protons. |

¹³C NMR: Identifying the Carbon Environments

Data Presentation: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~148.0 | C -2 (C-NH₂) | Aromatic carbon directly attached to the electron-donating amine group, shifted upfield. |

| ~130.0 | C -4 | Aromatic CH. |

| ~128.5 | C -6 | Aromatic CH. |

| ~125.0 | C -1 (C-C(CH₃)₂) | Aromatic carbon attached to the alkyl group. |

| ~122.5 | -C ≡N | Characteristic chemical shift for a nitrile carbon.[4] |

| ~118.0 | C -5 | Aromatic CH. |

| ~116.0 | C -3 | Aromatic CH. |

| ~45.0 | -C (CH₃)₂ | Quaternary aliphatic carbon. |

| ~28.0 | -C H₃ | Equivalent methyl carbons. |

2D NMR: The Definitive Connectivity Map

Expertise & Rationale: While 1D NMR provides the components, 2D NMR provides the assembly instructions. COSY confirms proton-proton couplings, HSQC maps protons to their directly attached carbons, and the critically important HMBC experiment reveals long-range (2-3 bond) proton-carbon correlations, allowing us to piece together the entire molecular framework.

Key Expected 2D NMR Correlations:

-

COSY: Will show correlations between the adjacent aromatic protons (H-3 with H-4, H-4 with H-5, H-5 with H-6), confirming the ortho-substituted ring system.

-

HSQC: Will unambiguously link each proton signal to its corresponding carbon signal (e.g., δ ~7.15 ppm proton to δ ~128.5 ppm carbon).

-

HMBC: This is the final validation step. The key correlations are visualized below.

Caption: Key HMBC correlations confirming the molecular skeleton.

Trustworthiness: The HMBC correlation from the methyl protons (δ ~1.60 ppm) to the aromatic carbon C-1 (δ ~125.0 ppm) is the crucial link. It definitively proves that the gem-dimethylpropanenitrile group is attached to the aromatic ring. Further correlations from these methyl protons to the nitrile carbon and the quaternary carbon solidify the structure of the side chain. Correlations between the aromatic protons confirm their positions relative to the substitution points. This web of interconnected data leaves no room for ambiguity.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, synergistic analytical approach.

-

Mass Spectrometry established the correct molecular formula, C₁₀H₁₂N₂.

-

Infrared Spectroscopy confirmed the presence of the required functional groups: a primary amine, a nitrile, and an ortho-substituted aromatic ring.

-

¹H and ¹³C NMR provided a complete inventory of the proton and carbon environments, consistent with the proposed structure.

-

2D NMR (especially HMBC) served as the final arbiter, unequivocally connecting the aliphatic and aromatic portions of the molecule and confirming the precise substitution pattern.

Each piece of data corroborates the others, creating a self-validating system that confirms the structure beyond any reasonable doubt. This rigorous, evidence-based approach is essential for ensuring the quality and integrity of chemical compounds used in research and development.

References

- Sigma-Aldrich. (n.d.). This compound. Retrieved from a vendor page providing chemical properties like molecular weight and formula.

- PrepChem. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from a page detailing related synthesis, though not of the exact target molecule.

- ResearchGate. (n.d.). Chemical structures of aromatic and aliphatic nitriles. Retrieved from a scientific diagram showing various nitrile structures.

- Wikipedia. (n.d.). Nitrile. Retrieved from a general overview of the nitrile functional group.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile.

- ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from a publication detailing the synthesis of a derivative, confirming the stability and use of the aminophenyl-methylpropanenitrile scaffold.

- Murray, Whitehead, Le Strat, & Conway. (n.d.). Supporting Information including NMR spectra.

- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from an educational resource on the chemistry and properties of nitriles.

- Fiveable. (n.d.). Aromatic Nitriles Definition.

- LibreTexts Chemistry. (2023, November 23). 20.7 Chemistry of Nitriles. Retrieved from an educational resource detailing properties and reactions of nitriles.

- BenchChem. (n.d.). The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from a resource on the synthesis of alpha-amino nitriles.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 2-amino...quinoline-3-carbonitrile. Retrieved from a diagram showing a synthesis involving an aminonitrile.

- ResearchGate. (n.d.). IR spectra of compound 2.

- Supporting Information. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from a document describing the synthesis of aminonitriles.

- Santa Cruz Biotechnology. (n.d.). 2-(4-aminophenyl)-2-methylpropanenitrile.

- The Royal Society of Chemistry. (n.d.). Supporting Information: Enantio-differentiation of Molecules. Retrieved from a document detailing advanced NMR experimental setups.

- Illinois State University. (2015). Infrared Spectroscopy. Retrieved from an educational document on IR spectroscopy, detailing characteristic absorption regions for various functional groups.

- Oakwood Chemical. (n.d.). 2-(4-Aminophenyl)-2-methylpropanenitrile.

- Labsolu. (n.d.). 2-(3-Aminophenyl)-2-methylpropanenitrile.

- Amerigo Scientific. (n.d.). 2-(4-Aminophenyl)-2-methylpropanenitrile.

- University of Calgary. (n.d.). 13C NMR Chemical Shift Table. Retrieved from a reference table of typical 13C NMR chemical shifts.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Amino-5-phenyl-3-furonitrile from Phenylacetonitrile.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropane. Retrieved from an educational site explaining 13C NMR of simple alkanes.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: 2-Propenenitrile.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanal.

- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanal.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-methylpropanal.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanal.

- ResearchGate. (n.d.). 13C NMR spectrum of the products of irradiation.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Propanenitrile.

- Matrix Scientific. (n.d.). 2-(3-Aminophenyl)-2-methylpropanenitrile.

- ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum.

Sources

An In-depth Technical Guide to the Synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile: Starting Materials and Core Methodologies

Introduction

2-(2-Aminophenyl)-2-methylpropanenitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive aminophenyl group and a quaternary carbon center, allows for diverse chemical modifications, making it a versatile scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this compound with high purity and yield.

Strategic Approach to Synthesis: A Two-Step Pathway

The most direct and industrially scalable synthesis of this compound involves a two-step process. This strategy hinges on the initial preparation of a nitro-substituted intermediate, 2-methyl-2-(2-nitrophenyl)propanenitrile, followed by the reduction of the nitro group to the desired primary amine. This approach is favored due to the ready availability of the starting materials and the high efficiency of the individual transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-2-(2-nitrophenyl)propanenitrile

The synthesis of the nitro-intermediate is achieved through the alkylation of 2-nitrophenylacetonitrile with methyl iodide. This reaction introduces the two methyl groups at the α-position to the nitrile, forming the crucial quaternary carbon center.

Starting Materials for Part 1

| Starting Material | Chemical Structure | Key Properties & Role | Supplier Examples |

| 2-Nitrophenylacetonitrile |  | The foundational aromatic building block containing the nitro group and the acetonitrile moiety. It is a light brown solid.[1] | Commercially available from major chemical suppliers. |

| Methyl Iodide (CH₃I) |  | The alkylating agent that provides the two methyl groups. It is a dense, volatile liquid. | Commercially available from major chemical suppliers. |

| Base (e.g., Sodium Hydroxide, Sodium Hydride) | NaOH / NaH | A strong base is required to deprotonate the α-carbon of 2-nitrophenylacetonitrile, generating a carbanion that acts as a nucleophile. | Commercially available from major chemical suppliers. |

| Solvent (e.g., Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO) | C₃H₇NO / C₂H₆OS | A polar aprotic solvent is necessary to dissolve the reactants and facilitate the nucleophilic substitution reaction. | Commercially available from major chemical suppliers. |

Experimental Protocol: Alkylation of 2-Nitrophenylacetonitrile

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Workflow for the Alkylation Step:

Caption: Step-by-step workflow for the synthesis of 2-methyl-2-(2-nitrophenyl)propanenitrile.

Detailed Steps:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-nitrophenylacetonitrile in a suitable volume of anhydrous DMF.

-

Deprotonation: Cool the solution to 0-5 °C using an ice bath. Carefully add a strong base, such as sodium hydride (handle with extreme caution), in small portions. Stir the mixture at this temperature for 30-60 minutes.

-

Alkylation: Add methyl iodide dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of cold water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 2-methyl-2-(2-nitrophenyl)propanenitrile by column chromatography on silica gel or by recrystallization to obtain the pure product.

Part 2: Reduction of 2-Methyl-2-(2-nitrophenyl)propanenitrile to this compound

The final step in the synthesis is the reduction of the nitro group to a primary amine. This transformation is a cornerstone of organic synthesis and can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.

Starting Materials for Part 2

| Starting Material | Chemical Structure | Key Properties & Role | Supplier Examples |

| 2-Methyl-2-(2-nitrophenyl)propanenitrile |  | The key intermediate from Part 1.[2] | Synthesized as described above. |

| Reducing Agent | H₂/Pd-C or Fe/HCl | The reagent responsible for the reduction of the nitro group. The choice of reducing agent can depend on scale, available equipment, and desired selectivity. | Commercially available from major chemical suppliers. |

| Solvent | Methanol, Ethanol, Ethyl Acetate | A suitable solvent to dissolve the starting material and facilitate the reaction. | Commercially available from major chemical suppliers. |

| Acid (for metal-acid reduction) | HCl | Used in conjunction with a metal like iron to generate the reducing species in situ. | Commercially available from major chemical suppliers. |

Experimental Protocols: Reduction of the Nitro Group

Two reliable methods for the reduction are presented below.

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Workflow for Catalytic Hydrogenation:

Caption: Step-by-step workflow for the catalytic hydrogenation of 2-methyl-2-(2-nitrophenyl)propanenitrile.

Detailed Steps:

-

Reaction Setup: Dissolve 2-methyl-2-(2-nitrophenyl)propanenitrile in methanol or ethanol in a hydrogenation flask. Add a catalytic amount of 10% palladium on carbon.

-

Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Purge the system with hydrogen and then maintain a hydrogen atmosphere while stirring the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified if necessary.

Method B: Metal-Acid Reduction

This is a classic and cost-effective method for nitro group reduction.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask, suspend 2-methyl-2-(2-nitrophenyl)propanenitrile in a mixture of methanol, water, and concentrated hydrochloric acid.

-

Reduction: Add iron powder to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove excess iron. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product, which can then be purified.

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and efficient transformation of readily available starting materials. The two-step approach, involving the alkylation of 2-nitrophenylacetonitrile followed by the reduction of the resulting nitro-intermediate, provides a reliable route to this valuable building block. The choice of reagents and reaction conditions for each step can be tailored to the specific needs of the laboratory, including scale, available equipment, and desired purity. By following the methodologies outlined in this guide, researchers can confidently synthesize this compound for their drug discovery and development programs.

References

-

Pearson. Alkylation of the following compound with methyl iodide under two... Available at: [Link]

-

Lei, F. et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. 2015 International conference on Applied Science and Engineering Innovation. Available at: [Link]

- Google Patents. US3755412A - Alkylation of acetonitriles.

-

Chemical Synthesis Database. 2,3-bis(2-nitrophenyl)propanenitrile. Available at: [Link]

-

PubChem. 2-Nitrophenylacetonitrile. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-(2-Aminophenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 2-(2-Aminophenyl)-2-methylpropanenitrile, a pivotal chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, outlines detailed protocols for its synthesis and characterization, and discusses its significant role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Aminonitrile Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility. The nitrile group (C≡N), once viewed with caution, is now recognized as a valuable pharmacophore, contributing to enhanced binding affinity and improved metabolic stability in numerous approved drugs.[1][2] When combined with an aromatic amine, as in the case of this compound, the resulting scaffold becomes a versatile platform for constructing complex molecules. This guide focuses on the ortho-amino isomer, a compound of increasing interest due to its utility in synthesizing kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4]

This document serves as a technical resource, providing not only the fundamental properties of this compound but also practical, field-proven methodologies for its synthesis, purification, and rigorous analytical characterization. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. This compound is a solid at room temperature with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| CAS Number | 1314667-39-4 | |

| Appearance | Solid | |

| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | |

| Storage Temperature | 4°C, Protect from Light |

Synthesis and Purification Workflow

The synthesis of this compound is most logically achieved through a two-step process: the synthesis of its nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine. This approach is a well-established and reliable transformation in organic synthesis.

Part 1: Synthesis of 2-(2-Nitrophenyl)-2-methylpropanenitrile (Precursor)

The initial step involves the methylation of the benzylic carbon of 2-(2-nitrophenyl)acetonitrile. The acidity of the α-hydrogen makes it susceptible to deprotonation by a strong, non-nucleophilic base, followed by alkylation.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred DMF. The use of NaH ensures irreversible deprotonation of the acidic α-hydrogen.

-

Substrate Addition: Dissolve 2-(2-nitrophenyl)acetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes. A color change is typically observed, indicating the formation of the carbanion.

-

Alkylation: Add methyl iodide (CH₃I, 2.5 equivalents) dropwise to the reaction mixture. The excess methyl iodide drives the dialkylation to completion. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(2-nitrophenyl)-2-methylpropanenitrile. This crude product is often of sufficient purity for the subsequent reduction step.

Part 2: Reduction and Purification

Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine, with palladium on carbon (Pd/C) being a standard and highly effective catalyst.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 2-(2-nitrophenyl)-2-methylpropanenitrile from the previous step in methanol or ethanol in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the substrate) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen gas and then introduce hydrogen gas (typically at 40-50 psi). The reaction is then shaken or stirred vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Filtration and Concentration: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product is purified by silica gel column chromatography.[5] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3), is typically effective. Fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.[2][6]

Sample Preparation Protocol:

-

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Expected ¹H NMR Spectral Features (in CDCl₃, predicted):

-

Aromatic Protons (4H): Multiple signals in the range of δ 6.6-7.2 ppm, exhibiting coupling patterns characteristic of an ortho-disubstituted benzene ring.

-

Amine Protons (2H): A broad singlet around δ 3.5-4.5 ppm. The chemical shift of this peak can be variable and it will exchange with D₂O.

-

Methyl Protons (6H): A sharp singlet at approximately δ 1.7 ppm, integrating to six protons, corresponding to the two equivalent methyl groups.

Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):

-

Nitrile Carbon (C≡N): A signal around δ 122-125 ppm.

-

Aromatic Carbons (6C): Multiple signals in the aromatic region (δ 115-150 ppm).

-

Quaternary Carbon: A signal for the carbon atom attached to the two methyl groups and the nitrile group.

-

Methyl Carbons (2C): A signal in the aliphatic region (δ 25-30 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8][9]

Sample Preparation Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Expected FT-IR Absorption Bands:

-

N-H Stretch (Amine): Two distinct, sharp to medium bands in the region of 3350-3450 cm⁻¹, characteristic of a primary aromatic amine (symmetric and asymmetric stretching).[9]

-

C≡N Stretch (Nitrile): A sharp, intense absorption peak in the range of 2220-2240 cm⁻¹, which is highly characteristic of an aromatic nitrile.[10]

-

C-H Stretch (Aromatic/Aliphatic): Signals above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

N-H Bend (Amine): A band around 1600-1650 cm⁻¹.[9]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is used to assess the purity of the compound and confirm its molecular weight.[1][11]

Exemplary HPLC-MS Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

-

Gradient Program: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 254 nm and Electrospray Ionization (ESI) in positive mode for mass spectrometry.

-

Expected MS Result: The mass spectrometer should detect the protonated molecular ion [M+H]⁺ at m/z 161.22.

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. The ortho-disposition of the amino group and the cyano-isopropyl moiety provides a unique structural framework for creating potent and selective enzyme inhibitors.

A primary application is in the development of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have become a cornerstone of modern oncology.

The primary amine of this compound can act as a nucleophile to react with various electrophilic partners, often heterocyclic halides, to construct the core of the kinase inhibitor. For example, it can be used in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are known to be potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) or Janus Kinase (JAK).[4][12] The aminophenyl portion of the molecule often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of the adenine region of ATP. The 2-methylpropanenitrile moiety can then be directed towards other regions of the active site to enhance potency and selectivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash thoroughly with water.

-

Store in a cool, dry place, protected from light.

-

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful execution, is based on reliable and well-understood organic transformations. The analytical techniques detailed in this guide provide a robust framework for its characterization, ensuring the quality and integrity of this crucial intermediate. Its demonstrated utility in the construction of sophisticated molecular architectures, particularly for potent kinase inhibitors, underscores its importance in the ongoing quest for new and more effective therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

-

Gao, H., Zhou, Y., & Zhang, H. (2007). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(10), 2021-2024. Retrieved from [Link]

-

Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Google Patents. (n.d.). US9475799B1 - Synthesis of Raltegravir.

-

ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Wang, W., et al. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

-

Markley, J. L., et al. (2017). NMR Spectroscopy for Metabolomics Research. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US20040199002A1 - Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor.

-

An, J., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry. Retrieved from [Link]

-

Li, Z., et al. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. PubMed. Retrieved from [Link]

-

Wiatrek, P., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

-

UNL Digital Commons. (n.d.). NMR Metabolomics Protocols for Drug Discovery. Retrieved from [Link]

-

ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

Springer. (n.d.). NMR-Based Metabolomics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

-

Waters. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Nitropropanal. Retrieved from [Link]

-

ResearchGate. (n.d.). A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. Retrieved from [Link]

- Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.

-

ResearchGate. (n.d.). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Retrieved from [Link]

Sources

- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(2-Aminophenyl)-2-methylpropanenitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Aminophenyl)-2-methylpropanenitrile. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on first principles of physical organic chemistry, including molecular structure, intermolecular forces, and the "like dissolves like" principle. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and analytical method design.

Introduction: The Need for a Predictive Solubility Framework

This compound is a compound of interest with a unique molecular architecture combining aromatic, amine, and nitrile functionalities. Understanding its solubility is critical for a range of applications, from synthesis and purification to formulation and biological screening.[1][2] The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, crystallization, and bioavailability.[2][3]

Given the scarcity of published experimental solubility data for this specific molecule, this guide takes a two-pronged approach:

-

Theoretical & Predictive Analysis: A detailed examination of the molecule's structure to predict its solubility in different classes of organic solvents. This is grounded in the fundamental principle that solubility is governed by the balance of intermolecular forces between the solute and the solvent.[4][5][6][7]

-

Experimental Validation Protocol: A robust, step-by-step methodology for determining the thermodynamic solubility of the compound, ensuring researchers can generate reliable, high-quality data.

Molecular Structure and Intermolecular Force Analysis

The solubility of a solute in a solvent is determined by the Gibbs free energy of mixing, which is heavily influenced by the enthalpy of solution.[8] This enthalpy term is a reflection of the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. A favorable dissolution process occurs when the solute-solvent interactions are strong enough to overcome the forces holding the respective molecules together.[5] This is the essence of the "like dissolves like" rule.[5][9]

The structure of this compound (Molecular Weight: 160.22 g/mol ) contains several key features that dictate its interaction potential.

Caption: Structure of this compound highlighting key functional groups.

Key Functional Groups and Their Contributions:

-

Primary Aromatic Amine (-NH₂): This group is polar and can act as a hydrogen bond donor.[10] Its presence suggests favorable interactions with protic and other polar solvents. Lower aliphatic amines are generally soluble in water and polar organic solvents like alcohols.[11][12]

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and acts as a hydrogen bond acceptor. This feature will significantly contribute to its solubility in polar aprotic and protic solvents.

-

Aromatic Phenyl Ring: The phenyl ring is largely nonpolar and will engage in van der Waals (specifically, London dispersion) forces and potential π-π stacking interactions. It contributes to solubility in aromatic solvents like toluene and less polar solvents.

-

Gem-dimethyl Group: The two methyl groups attached to the quaternary carbon create a nonpolar, sterically bulky region, enhancing solubility in nonpolar solvents and potentially reducing it in highly structured solvents like water.[4]

Overall Polarity Assessment: The molecule possesses a blend of polar (amine, nitrile) and nonpolar (phenyl ring, alkyl groups) characteristics. This amphiphilic nature suggests it will not be exclusively soluble in only one class of solvent but will exhibit a range of solubilities across a spectrum of polarities.

Predicted Solubility in Organic Solvent Classes

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various common laboratory solvents.[5][9][13] The following table provides a qualitative prediction, which should be confirmed experimentally using the protocol in Section 4.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have strong dipoles that can effectively solvate the polar nitrile and amine groups. They are also excellent hydrogen bond acceptors, interacting favorably with the amine protons. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with both the amine and nitrile groups of the solute.[11] Solubility may decrease slightly with increasing alcohol chain length as the solvent becomes less polar.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are of intermediate polarity and can effectively solvate the entire molecule. The slight acidity of the chloroform proton can lead to a weak hydrogen bond with the nitrile nitrogen. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is a polar ether that should be a reasonably good solvent. Diethyl ether is significantly less polar and is expected to be a poorer solvent, primarily interacting with the nonpolar parts of the molecule. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has intermediate polarity and is a hydrogen bond acceptor, allowing for favorable interactions with the amine group. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | These nonpolar solvents will primarily interact with the phenyl ring and alkyl groups via van der Waals forces.[14] The polar functional groups will limit high solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low / Poor | As nonpolar solvents, they lack the ability to form strong interactions with the polar amine and nitrile groups, leading to poor solvation.[7] |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To move from prediction to quantification, a rigorous experimental approach is necessary. The equilibrium or thermodynamic shake-flask method is the gold standard for solubility measurement.[8][15] It ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[15]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium.[16] After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[17][18][19]

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

A. Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is highly soluble (e.g., Acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range.[17]

B. Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound (enough to ensure a solid phase remains after equilibration) to a series of glass vials.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-